molecular formula C11H14ClNO2 B173038 Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate CAS No. 100129-72-4

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate

Cat. No.: B173038
CAS No.: 100129-72-4
M. Wt: 227.69 g/mol
InChI Key: VREYIDKIHMOPFG-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate is a high-value chemical intermediate designed for research and development applications, particularly in organic synthesis and agrochemistry. This compound features a pyridine core substituted with a chloro group at the 2-position and an isopropyl group at the 6-position, making it a versatile scaffold for further functionalization. Its structure is analogous to other ethyl pyridine-3-carboxylates, which are frequently employed as key precursors in synthetic chemistry . This chemical is primarily valued for its potential in the synthesis of more complex heterocyclic compounds. Research into similar substituted pyridine derivatives indicates significant utility in the development of active ingredients for agrochemicals, including herbicides and plant growth regulators . The reactive chloro and ester groups present on the aromatic ring allow for sequential modification through nucleophilic substitution and hydrolysis, enabling researchers to create targeted libraries of novel molecules for biological activity screening. The product is provided for Research Use Only (RUO) and is intended for use by qualified researchers in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human use. Please refer to the relevant Material Safety Data Sheet (MSDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

ethyl 2-chloro-6-propan-2-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-4-15-11(14)8-5-6-9(7(2)3)13-10(8)12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREYIDKIHMOPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620494
Record name Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100129-72-4
Record name Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

  • Catalysts : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are standard proton donors.

  • Solvent : Anhydrous ethanol serves as both the solvent and nucleophile.

  • Temperature : Reflux conditions (78–85°C) for 6–12 hours ensure complete conversion.

  • Workup : Neutralization with NaHCO₃, followed by extraction with dichloromethane and distillation.

Table 1: Esterification Optimization Parameters

ParameterOptimal RangeYield (%)Purity (%)
Catalyst (H₂SO₄)1–2 mol%78–85≥95
Reaction Time8–10 hours8297
Ethanol Equivalents3–5 eq75–8093–96

Mechanistically, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by ethanol. The tetrahedral intermediate collapses, releasing water and forming the ester. Side products, such as diethyl ether, are minimized by controlling ethanol stoichiometry and avoiding excess acid.

Nucleophilic Aromatic Substitution on Halogenated Pyridine Intermediates

An alternative approach involves introducing the chlorine substituent after constructing the pyridine core. This method is advantageous when starting from commercially available 2,6-dihalopyridines.

Stepwise Synthesis

  • Suzuki-Miyaura Coupling :

    • React 2,6-dichloropyridine-3-carboxylate with isopropylboronic acid under palladium catalysis (Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80°C.

    • Yield: 65–70% for 6-isopropyl-2-chloropyridine-3-carboxylate.

  • Esterification :

    • Convert the carboxylate to the ethyl ester using ethanol and H₂SO₄ (as in Method 1).

Table 2: Suzuki Coupling Parameters

ConditionValueOutcome
Catalyst Loading5 mol% Pd(PPh₃)₄68% yield
LigandNone requiredSimplified workup
Temperature80°C12-hour reaction

This route offers flexibility in modifying substituents but requires stringent control over palladium residues for pharmaceutical applications.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation reduces reaction times and improves yields by enabling rapid, uniform heating.

Protocol

  • Mix 2-chloro-6-(propan-2-yl)pyridine-3-carboxylic acid (1 eq), ethanol (5 eq), and H₂SO₄ (1.5 eq) in a sealed vessel.

  • Irradiate at 100°C for 15–20 minutes (300 W power).

  • Cool, neutralize, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Table 3: Microwave vs. Conventional Esterification

MethodTime (h)Yield (%)Energy Consumption
Conventional Reflux8–1078–85High
Microwave0.25–0.588–92Low

Microwave synthesis achieves near-quantitative conversion with minimal side reactions, making it suitable for high-throughput applications.

Enzymatic Esterification for Green Chemistry

Lipase-catalyzed esterification provides an eco-friendly alternative to acid-catalyzed methods.

Biocatalytic Approach

  • Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

  • Solvent : Tert-butanol (non-polar, enzyme-stable medium).

  • Conditions : 45°C, 24–48 hours, molecular sieves to absorb water.

Table 4: Enzymatic vs. Acid-Catalyzed Esterification

ParameterEnzymaticAcid-Catalyzed
Yield (%)70–7578–85
Reaction Time24–48 hours6–12 hours
Environmental ImpactLow (no strong acids)High (acid waste)

While enzymatic methods align with green chemistry principles, slower reaction times and moderate yields limit industrial adoption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Ester hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation and reduction: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to form dihydropyridine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.

    Ester hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Ester hydrolysis: Formation of 2-chloro-6-(propan-2-yl)pyridine-3-carboxylic acid.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in oncology and infectious disease treatment.

Case Study: Antitumor Activity
Research indicates that pyridine derivatives can exhibit selective cytotoxicity against cancer cell lines. For example, modifications in substituents have been shown to enhance or diminish antitumor activity, with some derivatives achieving significant inhibition of tumor growth in vitro .

Agricultural Chemistry

This compound is utilized as an intermediate in developing agrochemicals such as herbicides and insecticides. Its chlorinated structure enhances its efficacy against various pests.

Case Study: Insecticidal Properties
Compounds related to ethyl 2-chloro-6-(propan-2-yl)pyridine have been patented for their effectiveness in controlling insect populations, showcasing their importance in agricultural applications .

Material Science

In material science, this compound is explored for developing functional materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor these properties for various applications.

Enzyme Interactions

The compound acts as a probe in studying enzyme interactions and biochemical pathways. Its ability to participate in Suzuki–Miyaura coupling reactions suggests potential roles in carbon-carbon bond formation within biological systems.

Table: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorSelective cytotoxicity against cancer cell lines
Enzyme InteractionProbe for studying biochemical pathways

Chemical Reactions

This compound undergoes several chemical reactions:

  • Nucleophilic Substitution : The chloro group can be replaced by nucleophiles (e.g., amines).
  • Ester Hydrolysis : Hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid.
  • Oxidation/Reduction : Can be oxidized to form pyridine N-oxide derivatives or reduced to dihydropyridine derivatives.

Table: Reaction Types and Conditions

Reaction TypeReagents/ConditionsMajor Products
Nucleophilic SubstitutionSodium methoxide, ethanolSubstituted pyridine derivatives
Ester HydrolysisHCl or NaOHCarboxylic acid
OxidationHydrogen peroxidePyridine N-oxide derivatives
ReductionLithium aluminum hydrideDihydropyridine derivatives

Mechanism of Action

The mechanism of action of ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The chloro and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Ethyl Pyridine-3-Carboxylate Derivatives
  • Ethyl 2-Phenyl-6-Chloroimidazo[1,2-a]Pyridine-3-Carboxylate (): Substitution with a phenyl group at position 2 and chloro at position 6 enhances antimicrobial activity compared to non-aromatic substituents.
  • Ethyl 6-Boc-2-Amino-4,7-Dihydrothieno[2,3-c]Pyridine-3-Carboxylate (): Incorporation of a thieno ring system increases metabolic stability but reduces solubility. The Boc-protected amino group allows for further functionalization, a feature absent in the target compound .
(b) Chlorinated Pyridine Analogs
  • Ethyl 5-Methylimidazo[1,2-a]Pyridine-3-Carboxylate ():
    Chlorination at position 5 (instead of position 2) leads to divergent reactivity. For example, reaction with N-chlorosuccinimide (NCS) yields chloromethyl or oxo derivatives depending on solvent, highlighting the regiochemical influence of substituent positions .
  • albicans .

Impact of Ester Groups

  • This compound was discontinued, suggesting inferior pharmacokinetic properties compared to the ethyl variant .
  • Ethyl 2-Methyl-6-p-Tolylpyridine-3-Carboxylate ():
    A methyl group at position 2 and p-tolyl at position 6 result in a logP of 3.54, indicating higher lipophilicity than the target compound. However, the lack of a chloro substituent may reduce electrophilic reactivity .

Heterocyclic Modifications

  • Ethyl 2-(Perfluorobenzamido)-4,7-Dihydrothieno[2,3-c]Pyran-3-Carboxylate (): Replacement of the pyridine core with a thieno-pyran system enhances antitubercular activity (MIC = 67 nM) due to improved target engagement. However, synthetic complexity increases compared to the simpler pyridine scaffold .
  • Ethyl 5,6-Dichloro-Furo[3,2-b]Pyridine-2-Carboxylate (): A fused furo-pyridine system with dichloro substitution exhibits distinct electronic properties, favoring interactions with hydrophobic enzyme pockets. This contrasts with the mono-chloro, isopropyl-decorated target compound .

Data Table: Key Comparative Properties

Compound Name Substituents (Positions) logP Antimicrobial Activity (MIC) Synthetic Complexity
Target Compound 2-Cl, 6-isoPr, 3-COOEt ~3.8* Moderate (Data pending) Moderate
Ethyl 2-Phenyl-6-Cl-Imidazo[1,2-a]Pyridine-3-COOEt 2-Ph, 6-Cl, 3-COOEt 4.1 High (Gram+) High
Methyl 2-Cl-6-isoPr-Pyridine-3-COOEt 2-Cl, 6-isoPr, 3-COOMe 3.2 Low Low
Ethyl 6-Boc-2-Amino-Thieno[2,3-c]Pyridine-3-COOEt 6-Boc, 2-NH2, 3-COOEt 2.9 None reported High
Ethyl 5,6-DiCl-Furo[3,2-b]Pyridine-2-COOEt 5,6-Cl, 3-COOEt 4.5 High (Mtb) Very High

*Estimated based on structural analogs in .

Biological Activity

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chloro group and an isopropyl group, along with an ethyl ester functional group. This unique structure may contribute to its diverse biological activities.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can lead to multiple biological effects, such as antimicrobial, anti-inflammatory, and antitumor activities. However, detailed studies are required to elucidate the specific pathways involved in its action.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effective inhibition against a range of bacteria, including both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundMIC (mg/mL)Target Pathogen
Ethyl 2-chloro-6-(propan-2-yl)pyridine0.0195E. coli
Related compound X0.0048S. aureus
Related compound Y0.039C. albicans

Antitumor Activity

Research has also explored the antitumor potential of pyridine derivatives, including this compound. Some derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . The structure-activity relationship indicates that modifications in the substituents can enhance or diminish this activity.

Case Studies

  • Antiplasmodial Activity : A study evaluated various thieno[2,3-b]pyridine derivatives for their effects on the malaria-causing parasite Plasmodium falciparum. Although not directly tested, structural analogs of ethyl 2-chloro-6-(propan-2-yl)pyridine showed promising results with IC50 values indicating strong antiplasmodial activity .
  • Cytotoxicity Profiling : In vitro assays were conducted on human cell lines to determine the cytotoxic effects of pyridine derivatives. The selectivity index (SI) was calculated to assess the safety profile relative to efficacy against target pathogens .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of halogen substituents (like chlorine) and alkyl groups significantly influences the biological activity of pyridine derivatives:

Substituent TypeEffect on Activity
Halogen (Cl)Increases potency against bacterial strains
Alkyl (isopropyl)Enhances solubility and bioavailability

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